
A 839977
Overview
Description
A 839977 is a synthetic organic compound known for its selective antagonistic activity against the P2X7 receptor. This receptor is a type of purinergic receptor that plays a crucial role in various physiological and pathological processes, including inflammation and pain. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain .
Preparation Methods
The synthesis of A 839977 involves several steps, starting with the preparation of the core structure, 1-(2,3-dichlorophenyl)-N-[2-(pyridin-2-yloxy)benzyl]-1H-tetrazol-5-amine. The synthetic route typically includes the following steps:
Formation of the tetrazole ring: This is achieved by reacting 2,3-dichlorobenzylamine with sodium azide and triethyl orthoformate.
Coupling reaction: The resulting tetrazole intermediate is then coupled with 2-(pyridin-2-yloxy)benzyl chloride under basic conditions to form the final product
Chemical Reactions Analysis
A 839977 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form different analogs
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pain Management
A-839977 has been extensively studied for its antinociceptive effects in animal models of inflammatory pain. Notable findings include:
- Anti-Hyperalgesia : In models using complete Freund's adjuvant (CFA), A-839977 demonstrated robust antihyperalgesia with an effective dose (ED50) ranging from 40 to 100 μmol/kg . Its efficacy was significantly diminished in IL-1αβ knockout mice, indicating that its analgesic effects are mediated through the inhibition of IL-1β release .
- Neuropathic Pain : Research indicates that A-839977 may also alleviate neuropathic pain by modulating P2X7 receptor activity. Studies have shown that selective antagonists can reduce pain behaviors in models of neuropathy .
Inflammation Reduction
The compound's role in reducing inflammation is supported by studies demonstrating its effectiveness in various models:
- Cytokine Release : A-839977 inhibits ATP-induced YO-PRO uptake and IL-1β release from human THP-1 cells, underscoring its potential as an anti-inflammatory agent .
- Mast Cell Activation : Research has shown that A-839977 can prevent ATP-mediated activation of mast cells, which are involved in inflammatory processes associated with conditions like migraines. This suggests a broader application in managing allergic and inflammatory diseases .
Case Studies
Study | Model | Findings |
---|---|---|
Honore et al., 2009 | CFA-induced inflammatory pain | Demonstrated robust antihyperalgesia with A-839977; effects absent in IL-1αβ knockout mice. |
Friedle et al., 2010 | Neuropathic pain model | Highlighted the potential for A-839977 to reduce central nervous system inflammation. |
Wennan et al., 2020 | Retinal pigmented epithelial cells | Showed polarized cytokine release dependent on calcium influx mediated by P2X7 receptors inhibited by A-839977. |
Mechanism of Action
A 839977 exerts its effects by selectively blocking the P2X7 receptor. This receptor is a ligand-gated ion channel that, when activated by extracellular adenosine triphosphate (ATP), allows the influx of calcium ions into the cell. By inhibiting this receptor, this compound prevents the calcium influx, thereby reducing the downstream signaling pathways involved in inflammation and pain. The compound’s antagonistic activity is mediated by its binding to the receptor, which blocks the ATP binding site and prevents receptor activation .
Comparison with Similar Compounds
A 839977 is unique in its high selectivity and potency as a P2X7 receptor antagonist. Similar compounds include:
JNJ-42253432: Another P2X7 receptor antagonist with central nervous system penetration capabilities.
GW791343 trihydrochloride: A non-competitive allosteric modulator of the P2X7 receptor.
Minodronic acid: A P2X2/3 receptor antagonist with anticancer activity
Compared to these compounds, this compound is distinguished by its specific targeting of the P2X7 receptor and its effectiveness in reducing inflammatory and neuropathic pain in animal models .
Biological Activity
A 839977 is a selective antagonist of the P2X7 receptor, a subtype of purinergic receptors involved in various physiological and pathological processes, including pain perception and inflammation. This compound has garnered significant attention for its potential therapeutic applications in managing chronic pain and inflammatory conditions.
This compound is characterized by its ability to inhibit the P2X7 receptor-mediated calcium influx, which is crucial for various cellular responses. The compound's chemical structure enables it to effectively block receptor activity, leading to significant biological effects. The following table summarizes the IC50 values of this compound against different species' P2X7 receptors:
Species | IC50 Value (nM) |
---|---|
Human | 20 |
Rat | 42 |
Mouse | 150 |
These values indicate that this compound exhibits a higher potency in humans compared to rats and mice, making it a valuable tool for studying P2X7 receptor functions across different biological contexts .
Antihyperalgesic Effects
This compound has demonstrated significant antihyperalgesic effects in various animal models of pain. In studies involving the complete Freund's adjuvant (CFA) model of inflammatory pain, this compound reduced thermal hyperalgesia with an effective dose (ED50) of approximately 40 µmol/kg when administered intraperitoneally . Notably, the antihyperalgesic effects were absent in IL-1αβ knockout mice, suggesting that the compound's action may be mediated through the inhibition of interleukin-1 beta release from activated macrophages and microglia .
Inhibition of Cytokine Release
The role of this compound extends beyond pain management; it also inhibits the release of pro-inflammatory cytokines. In vitro studies have shown that this compound blocks BzATP-induced YO-PRO dye uptake and IL-1 beta release from THP-1 cells, with IC50 values of 6.6 nM and 37 nM, respectively . This inhibition is critical as IL-1 beta plays a pivotal role in mediating inflammatory responses.
Case Studies and Research Findings
Several studies have explored the implications of this compound in different pathological conditions:
- Chronic Pain Models : Research indicates that this compound effectively reduces pain responses associated with both inflammatory and neuropathic pain. Its selective antagonism of the P2X7 receptor allows for targeted therapeutic strategies without significant off-target effects .
- Neurodegenerative Diseases : P2X7 receptors are implicated in neuroinflammation associated with neurodegenerative diseases. Antagonists like this compound have shown neuroprotective properties in animal models of Alzheimer's disease, suggesting their potential utility in treating neurodegenerative conditions characterized by inflammation and neuronal damage .
- Cancer Pain Management : A study indicated that this compound could serve as an analgesic tool in models of cancer-induced bone pain, highlighting its versatility as a therapeutic agent beyond traditional pain management .
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of A 839977 in modulating P2X7 receptor activity, and how does this mechanism influence experimental design in neuroinflammatory studies?
this compound selectively inhibits P2X7 receptors by blocking BzATP-evoked calcium influx (IC₅₀ = 20 nM for human, 42 nM for rat, 150 nM for mouse receptors) . Researchers must account for species-specific receptor sensitivity when designing cross-species studies. For reproducible results, validate receptor expression levels in cell lines (e.g., THP-1 macrophages) and use calcium-sensitive dyes (e.g., Fluo-4) to quantify inhibition efficacy .
Q. Which standardized in vitro protocols are recommended for assessing this compound's efficacy in blocking BzATP-induced calcium influx, and what are the critical parameters to control for reproducibility?
- Protocol : Differentiate THP-1 cells with PMA, pre-treat with this compound (50 nM, 1 hr), then stimulate with BzATP (100 µM). Measure calcium flux via fluorimetry .
- Critical parameters :
- Maintain consistent cell passage numbers to avoid phenotypic drift.
- Standardize BzATP concentrations to prevent receptor desensitization.
- Include YO-PRO-1 uptake assays to confirm P2X7 pore formation .
Q. What animal models are most appropriate for studying this compound's anti-nociceptive effects, and how should dosing regimens be calibrated?
this compound exhibits dose-dependent efficacy in rodent models of inflammatory pain (e.g., Complete Freund’s Adjuvant-induced thermal hyperalgesia). Administer intraperitoneally at 30–300 µmol/kg 30 minutes pre-injury. Include IL-1α/β knockout controls to confirm P2X7-specific effects .
Advanced Research Questions
Q. How can researchers optimize dosing regimens for this compound in rodent models of inflammatory pain to balance efficacy with potential off-target effects?
- Step 1 : Conduct pharmacokinetic profiling to determine blood-brain barrier penetration and half-life.
- Step 2 : Use lower doses (e.g., 30 µmol/kg) for acute inflammation vs. higher doses (100–300 µmol/kg) for chronic neuropathic pain models .
- Step 3 : Pair behavioral assays (e.g., von Frey filament testing) with cytokine release analysis (e.g., IL-1β ELISA) to distinguish analgesic vs. anti-inflammatory effects .
Q. What analytical methodologies are most effective for reconciling contradictory data on this compound's species-specific potency variations (e.g., human vs. murine P2X7 receptors)?
- Approach :
- Use recombinant receptor systems to isolate species-specific responses.
- Apply Schild regression analysis to compare antagonist affinity (pA₂ values) across species .
Q. How should researchers design control experiments to differentiate between P2X7-mediated effects and potential TRPV1 channel interactions when using this compound in complex pain models?
- Methodology :
- Co-administer this compound with TRPV1 antagonists (e.g., capsazepine) in wild-type vs. P2X7-knockout mice.
- Use RNAi to silence TRPV1 in dorsal root ganglion neurons and assess residual this compound activity .
Q. Data Contradiction & Validation
Q. What strategies resolve discrepancies between in vitro IC₅₀ values and in vivo efficacy thresholds for this compound?
Q. How can researchers validate this compound's specificity for P2X7 in systems with overlapping purinergic signaling (e.g., P2X4 or P2Y receptors)?
- Validation workflow :
Test this compound against HEK293 cells expressing P2X4, P2Y₁, or P2Y₂ receptors.
Compare calcium flux inhibition (<10% indicates selectivity).
Confirm via radioligand binding assays (Kᵢ > 1 µM for non-target receptors) .
Q. Methodological Integration
Q. What computational approaches complement experimental studies of this compound's receptor binding dynamics?
- Molecular docking : Use P2X7 cryo-EM structures (PDB: 6U9V) to model this compound’s interaction with the extracellular ATP-binding pocket.
- MD simulations : Predict residence time and allosteric effects of the dichlorophenyl moiety .
Q. How should longitudinal studies be structured to assess this compound's long-term effects on renal fibrosis without confounding compensatory mechanisms?
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.